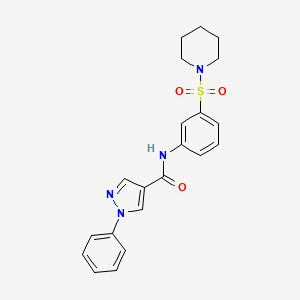
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate, also known as CP-690,550, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of Janus kinase inhibitors and has been shown to have promising results in the treatment of autoimmune diseases and cancer.
Mechanism of Action
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate works by inhibiting the activity of Janus kinases, which are enzymes that play a crucial role in the signaling pathways involved in immune responses. By blocking the activity of these enzymes, (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate can reduce inflammation and suppress the immune system, which can be beneficial in the treatment of autoimmune diseases and cancer.
Biochemical and Physiological Effects:
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate has been shown to have several biochemical and physiological effects, including the suppression of cytokine production, the inhibition of T-cell activation, and the reduction of inflammation. It has also been shown to have an impact on the function of certain immune cells, such as dendritic cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate in lab experiments is its specificity for Janus kinases, which makes it a useful tool for studying the role of these enzymes in immune responses. However, its potency and specificity can also be a limitation, as it may interfere with other signaling pathways and have off-target effects.
Future Directions
There are several potential future directions for research on (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate, including:
1. Further studies on its efficacy and safety in the treatment of autoimmune diseases and cancer.
2. Investigation of its potential use in combination with other therapies, such as chemotherapy or immunotherapy.
3. Development of new Janus kinase inhibitors with improved potency, specificity, and safety profiles.
4. Exploration of the role of Janus kinases in other disease processes, such as infectious diseases and neurodegenerative disorders.
5. Investigation of the potential use of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate in veterinary medicine.
Synthesis Methods
The synthesis of (4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate involves the reaction of 4-chloro-2-methylbenzylamine with 2-cyanopyridine-3-carboxylic acid, followed by esterification with methyl chloroformate. The resulting compound is then subjected to a series of purification steps to obtain the final product.
Scientific Research Applications
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate has been extensively studied for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also shown promising results in the treatment of certain types of cancer, including leukemia and lymphoma.
properties
IUPAC Name |
(4-chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-8-7-9(14)3-5-11(8)19-13(18)10-4-6-12(17)16(2)15-10/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOBRDCDNQQBYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(=O)C2=NN(C(=O)C=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2-methylphenyl) 1-methyl-6-oxopyridazine-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methylsulfonylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7477673.png)
![4-(1,3-dioxoisoindol-2-yl)-N-methyl-N-[2-(4-methylanilino)-2-oxoethyl]butanamide](/img/structure/B7477681.png)
![N-[[4-(piperidin-1-ylmethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7477688.png)



![5-[(2-methoxyphenyl)-methylsulfamoyl]-2-methyl-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B7477728.png)
![Methyl 3-{[(4-fluorophenyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B7477737.png)
![N-methyl-N-[(1-phenylpyrazol-4-yl)methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B7477739.png)

![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)
